molecular formula C23H21ClN2O2S2 B306145 2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B306145
M. Wt: 457 g/mol
InChI Key: OGAMMEOZPGMLPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidine derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of the activity of various enzymes, including acetylcholinesterase and topoisomerase II. This compound has also been found to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound has also been found to exhibit promising results in the treatment of Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research on 2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. One of the potential directions is to explore the use of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in the treatment of Alzheimer's disease. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in vivo.

Synthesis Methods

The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 3-chlorobenzyl mercaptan with 4-ethoxy-3-nitrobenzaldehyde in the presence of sodium ethoxide. The resulting intermediate is then subjected to a cyclization reaction with 2,4-pentanedione to obtain the final product.

Scientific Research Applications

2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has also shown promising results in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.

properties

Product Name

2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C23H21ClN2O2S2

Molecular Weight

457 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H21ClN2O2S2/c1-4-28-19-10-8-18(9-11-19)26-22(27)20-14(2)15(3)30-21(20)25-23(26)29-13-16-6-5-7-17(24)12-16/h5-12H,4,13H2,1-3H3

InChI Key

OGAMMEOZPGMLPO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)Cl)SC(=C3C)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)Cl)SC(=C3C)C

Origin of Product

United States

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